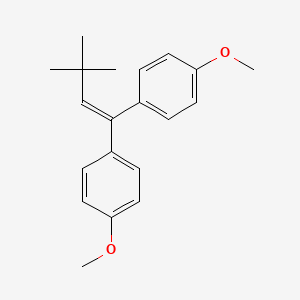
1,1'-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It is characterized by the presence of a 3,3-dimethylbut-1-ene backbone with two 4-methoxybenzene groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,3-dimethyl-1-butene with 4-methoxybenzene derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine or silver-promoted oxygen adatoms, reducing agents such as hydrogen or metal hydrides, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It is used in the production of synthetic materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butene: A simpler compound with similar structural features but lacking the methoxybenzene groups.
Neohexene: Another related compound with a similar backbone structure.
Propriétés
Numéro CAS |
104142-11-2 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-3,3-dimethylbut-1-enyl]benzene |
InChI |
InChI=1S/C20H24O2/c1-20(2,3)14-19(15-6-10-17(21-4)11-7-15)16-8-12-18(22-5)13-9-16/h6-14H,1-5H3 |
Clé InChI |
UJRKSTUWPJUCQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


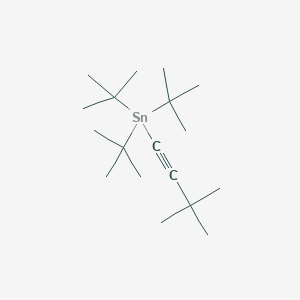
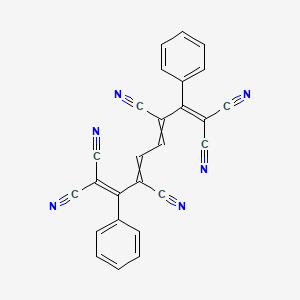
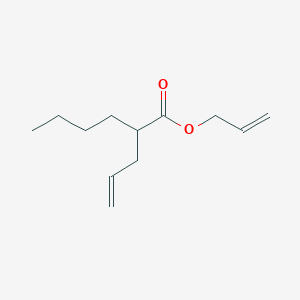
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
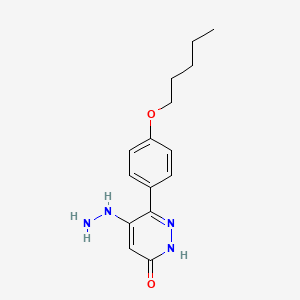
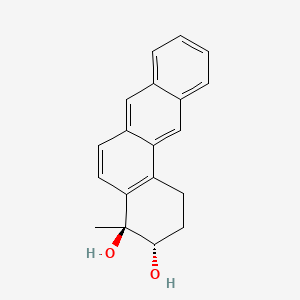
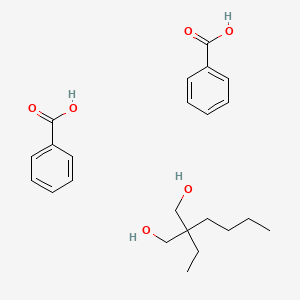
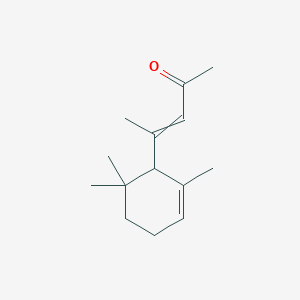
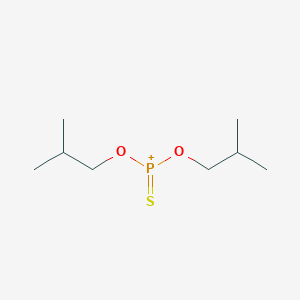
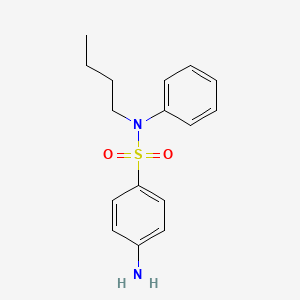
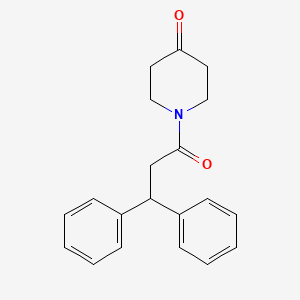
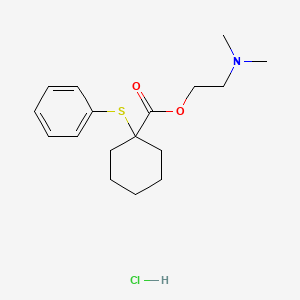
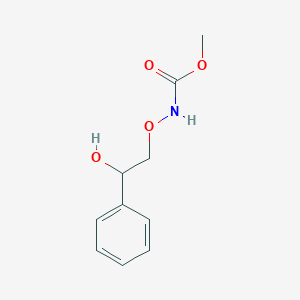
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
